

3-Methyl-2-pyridinethiol vs 3-Methyl-2(1H)-pyridinethione

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Compound of Interest

Compound Name: 3-Methyl-2(1H)-pyridinethione

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An In-depth Technical Guide to the Tautomeric System of 3-Methyl-2-pyridinethiol and **3-Methyl-2(1H)-pyridinethione**

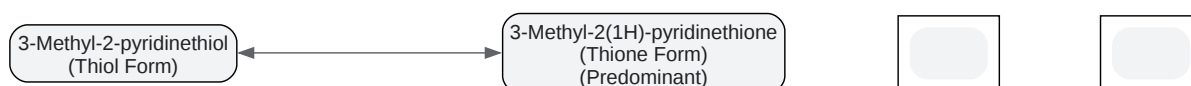
Abstract

The pyridine ring is a cornerstone of numerous pharmacologically active compounds and functional materials. Within this class, the 2-substituted pyridinethiol system presents a fascinating and often misunderstood case of prototropic tautomerism. This guide provides an in-depth exploration of the 3-methyl substituted derivative, which exists as an equilibrium between two forms: 3-Methyl-2-pyridinethiol and **3-Methyl-2(1H)-pyridinethione**. We will dissect their structural relationship, spectroscopic differentiation, reactivity, and applications, with a particular focus on the implications for drug development and materials science. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding grounded in both theoretical principles and practical application.

The Core Concept: Thiol-Thione Tautomerism

3-Methyl-2-pyridinethiol and **3-Methyl-2(1H)-pyridinethione** are not distinct, isolable isomers in the conventional sense; they are tautomers—constitutional isomers that readily interconvert through a chemical reaction known as tautomerization.^[1] In this specific case, the interconversion involves the migration of a proton between the nitrogen and sulfur atoms.

Theoretical and experimental studies have consistently shown that for 2-pyridinethiones, the thione form is the more stable and therefore predominant tautomer, particularly in the solid state and in polar solvents.[2][3][4][5] This stability is attributed to the greater strength of the C=S double bond and the amide-like resonance within the pyridinethione ring. The thiol form, while less stable, is crucial for understanding the compound's reactivity, especially in non-polar environments or when acting as a nucleophile in its deprotonated (thiolate) form.[4][5]



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Caption: Prototropic equilibrium between the thiol and thione tautomers.

Structure, Nomenclature, and Physicochemical Properties

Due to the rapid equilibrium, both tautomers are typically referred to under a single CAS number, 18368-66-6, with the name **3-Methyl-2(1H)-pyridinethione** being the most common due to its predominance.[6][7]

| Property | Data | Source |
|-------------------|---|--------|
| IUPAC Name | 3-methyl-1H-pyridine-2-thione | [7] |
| Synonyms | 3-Methylpyridine-2-thiol, 2-Mercapto-3-methylpyridine | [6][7] |
| CAS Number | 18368-66-6 | [6][7] |
| Molecular Formula | C ₆ H ₇ NS | [6][7] |
| Molecular Weight | 125.19 g/mol | [6][7] |
| Appearance | Yellow crystalline solid | [5] |
| Melting Point | 163-165 °C | [6] |
| Boiling Point | 191.88 °C at 760 mmHg | [6] |
| pKa (Predicted) | 9.79 ± 0.40 | [6] |
| LogP (Predicted) | 1.2 | [6] |

Spectroscopic Differentiation: The Analytical Fingerprint

Distinguishing between the two tautomers in a sample is crucial for understanding reactivity and mechanism. This is achieved primarily through spectroscopic methods.

- Infrared (IR) Spectroscopy: The IR spectrum provides definitive evidence for the dominant tautomer.
 - Thione Form: Exhibits a strong N-H stretching band (typically ~3400 cm⁻¹) and a characteristic C=S stretching vibration (~1100-1250 cm⁻¹).
 - Thiol Form: Would show a weak S-H stretch (~2550 cm⁻¹) and a C=N stretching band within the aromatic region (~1600 cm⁻¹). The absence of a strong S-H band and the presence of an N-H band in typical spectra confirm the thione's predominance.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:

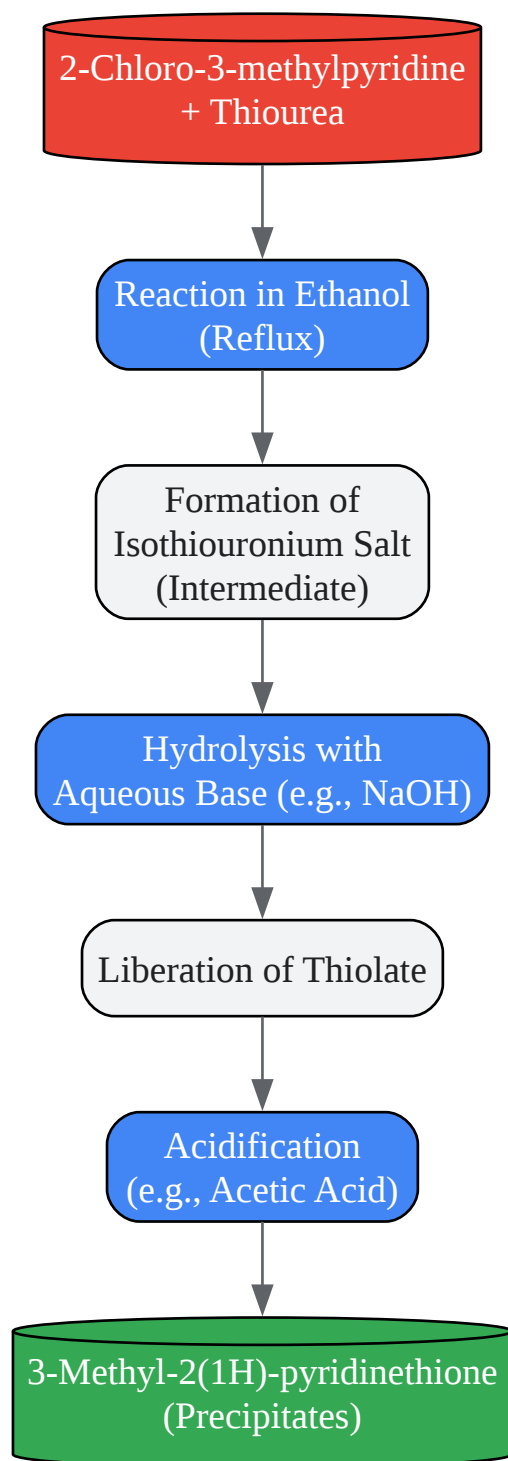
- ^1H NMR: The most telling signal is a broad, exchangeable singlet in the downfield region (often >10 ppm) corresponding to the N-H proton of the thione form. The aromatic protons of the thione are typically more deshielded than those of the thiol due to the electron-withdrawing nature of the thiocarbonyl group.
- ^{13}C NMR: The carbon of the C=S group in the thione tautomer is highly deshielded and appears at a very characteristic low-field chemical shift (often >175 ppm), providing unambiguous evidence for its presence.
- UV-Visible Spectroscopy: The two tautomers possess different chromophores. The thione form displays characteristic absorption bands, including an $n \rightarrow \pi^*$ transition, which are absent in the thiol form.^{[2][4]}

Synthesis and Chemical Reactivity

The dual nucleophilicity of the ambident thioamide group dictates the reactivity of the 3-methyl-2-pyridinethione system.

Synthesis

A robust and common method for synthesizing pyridinethiones is via the reaction of a 2-halopyridine with a sulfur nucleophile. This approach is favored for its high yield and readily available starting materials.



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Caption: General workflow for the synthesis of **3-Methyl-2(1H)-pyridinethione**.

Expert Insight: The choice of thiourea is strategic. It is a stable, easy-to-handle solid that acts as a synthetic equivalent of H₂S. The initial reaction forms a stable S-alkylisothiuronium salt

intermediate, which is then hydrolyzed under basic conditions to yield the desired product upon acidification. This two-step process avoids the direct handling of corrosive and toxic reagents like sodium hydrosulfide.

Key Reactions

- **S-Alkylation:** The sulfur atom is the most nucleophilic site, especially after deprotonation with a mild base. It readily reacts with electrophiles like alkyl halides and α -halocarbonyl compounds to yield S-substituted 2-(alkylthio)pyridines.^[8] This reaction is fundamental to using the molecule as a building block for more complex structures.
- **Coordination Chemistry:** As a bidentate ligand, the deprotonated anion (3-methylpyridine-2-thiolate) chelates metal ions through both the sulfur and nitrogen atoms.^[9] This property is exploited in the creation of coordination complexes with applications ranging from catalysis to fungicidal agents. The famous anti-dandruff agent, Zinc Pyrithione, is a coordination complex of a related parent compound.^[1]
- **Oxidation:** Like many thiols and thiones, the compound can be oxidized to form the corresponding 2,2'-disulfide. This reaction can be autocatalytic and is important to consider during storage and handling.^[5]

Applications in Drug Development and Materials Science

The pyridinethione scaffold is of significant interest to medicinal chemists due to its versatile chemical handles and ability to interact with biological targets.

- **Anticancer Agents:** Pyridinethione derivatives have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines, including colon (HCT-116), liver (HepG-2), and breast (MCF-7) cancers.^[8] The thione moiety can act as a hydrogen bond donor (N-H) and acceptor (C=S), and its ability to chelate metal ions is crucial for inhibiting metalloenzymes.
- **Scaffold for Complex Heterocycles:** The S-alkylated derivatives serve as versatile intermediates for synthesizing fused heterocyclic systems. For example, reaction with α -haloketones followed by intramolecular cyclization can yield thieno[2,3-b]pyridine derivatives,

a class of compounds known for a wide range of pharmacological activities, including use as antiplatelet drugs.[8]

- **Functional Materials:** The strong coordinating ability of the pyridinethiolate ligand allows for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These materials can possess unique electronic, magnetic, or catalytic properties.[10]

Standard Experimental Protocol: Synthesis

Objective: To synthesize **3-Methyl-2(1H)-pyridinethione** from 2-chloro-3-methylpyridine.

Materials:

- 2-Chloro-3-methylpyridine (1.0 eq)
- Thiourea (1.1 eq)
- Ethanol, 200 proof
- Sodium hydroxide (NaOH), 10% aqueous solution
- Glacial acetic acid
- Deionized water

Procedure:

- **Reaction Setup:** To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-3-methylpyridine and thiourea.
- **Solvent Addition:** Add ethanol to the flask (approx. 10 mL per gram of the chloropyridine).
- **Reflux:** Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
 - **Causality:** Heating provides the activation energy for the nucleophilic substitution reaction, forming the isothiuronium salt intermediate. Ethanol is a suitable polar protic solvent for this reaction.

- Hydrolysis: After cooling to room temperature, add the 10% NaOH solution slowly to the reaction mixture. Heat the mixture to reflux again for 1-2 hours.
 - Causality: The base hydrolyzes the intermediate, breaking the C-S bond of the thiourea moiety and liberating the sodium salt of 3-methyl-2-pyridinethiol.
- Isolation: Cool the reaction mixture in an ice bath. Carefully neutralize the solution by dropwise addition of glacial acetic acid until the pH is approximately 5-6.
 - Causality: Protonation of the thiolate anion causes the neutral, less soluble **3-Methyl-2(1H)-pyridinethione** to precipitate out of the aqueous solution.
- Purification: Collect the resulting yellow precipitate by vacuum filtration. Wash the solid with cold deionized water and then a small amount of cold ethanol.
- Drying: Dry the product under vacuum to yield pure **3-Methyl-2(1H)-pyridinethione**.
- Characterization: Confirm the identity and purity of the product using ^1H NMR, ^{13}C NMR, and melting point analysis.

Conclusion

The 3-Methyl-2-pyridinethiol / **3-Methyl-2(1H)-pyridinethione** system is a prime example of dynamic tautomeric equilibrium with significant practical implications. While the thione form predominates, understanding the existence and reactivity of the thiol tautomer is essential for harnessing its full potential. Its role as a versatile nucleophile, a potent bidentate ligand, and a privileged scaffold in medicinal chemistry underscores its importance. For researchers in drug discovery and materials science, a thorough grasp of this compound's fundamental chemistry—from its synthesis and spectroscopic properties to its predictable reactivity—is key to innovation.

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